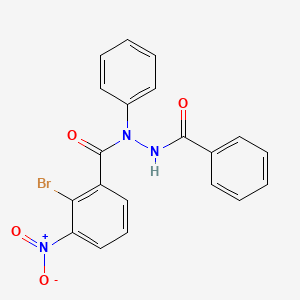
2',4'-Difluoroacetophenone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Difluoroacetophenone oxime is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two fluorine atoms attached to the acetophenone moiety, along with an oxime functional group. The molecular formula of 2’,4’-Difluoroacetophenone oxime is C8H7F2NO, and it has a molecular weight of 171.14 g/mol .
Méthodes De Préparation
The synthesis of 2’,4’-Difluoroacetophenone oxime typically involves the reaction of 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate as a catalyst. The reaction conditions are carefully controlled, with the pH adjusted to between 3 and 6, preferably around 4. After the reaction, the product is distilled using water vapor, followed by benzene extraction and reduced-pressure rectification to obtain the final compound .
Industrial production methods for 2’,4’-Difluoroacetophenone oxime are designed to be efficient and scalable. The process involves similar reaction conditions but is optimized for larger-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2’,4’-Difluoroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2’,4’-Difluoroacetophenone oxime has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 2’,4’-Difluoroacetophenone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the presence of fluorine atoms enhances the compound’s stability and reactivity, making it a potent inhibitor of certain enzymes .
Comparaison Avec Des Composés Similaires
2’,4’-Difluoroacetophenone oxime can be compared with other similar compounds, such as:
2,4-Difluoroacetophenone: Lacks the oxime group, making it less reactive in certain biochemical applications.
2,4-Difluorobenzaldehyde oxime: Similar structure but with an aldehyde group instead of a ketone, leading to different reactivity and applications.
2,4-Difluorophenylhydrazone:
The uniqueness of 2’,4’-Difluoroacetophenone oxime lies in its combination of fluorine atoms and the oxime group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
149773-86-4 |
|---|---|
Formule moléculaire |
C8H7F2NO |
Poids moléculaire |
171.14 g/mol |
Nom IUPAC |
(NZ)-N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5- |
Clé InChI |
OHLLRZWRSGPPIJ-WZUFQYTHSA-N |
SMILES |
CC(=NO)C1=C(C=C(C=C1)F)F |
SMILES isomérique |
C/C(=N/O)/C1=C(C=C(C=C1)F)F |
SMILES canonique |
CC(=NO)C1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1652501.png)
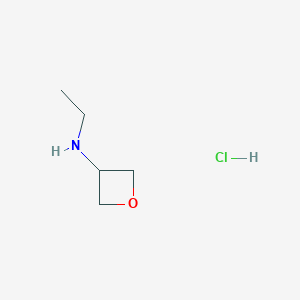

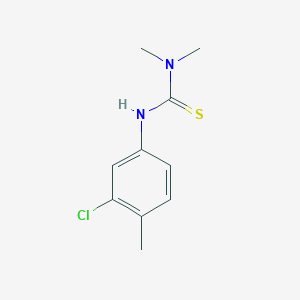
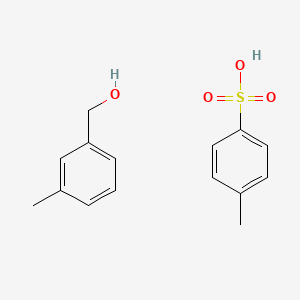
![2,2-Dimethyl-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-3-thiomorpholinone](/img/structure/B1652509.png)
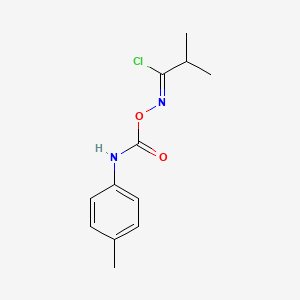
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-](/img/structure/B1652511.png)
![5-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B1652512.png)
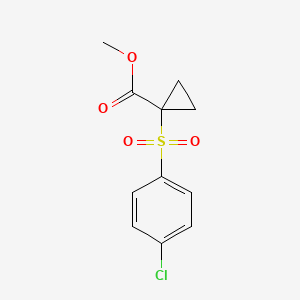

![(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B1652521.png)
